4-Chloro-2-methoxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Overview
Description
4-Chloro-2-methoxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a chemical compound characterized by its unique structure, which includes a chloro group, a methoxy group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group attached to an aniline core. This compound is of interest in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methoxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves multi-step organic reactions. One common approach is the Buchwald-Hartwig amination , where an aryl halide (such as 4-chloro-2-methoxyaniline) is coupled with a boronic acid derivative under palladium catalysis. The reaction conditions include the use of a palladium catalyst, a suitable base (e.g., potassium phosphate), and a ligand (e.g., BINAP or Xantphos) to facilitate the coupling reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to enhance efficiency and control reaction parameters. The use of automated systems for the addition of reagents and precise temperature control can help achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-methoxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine or amide derivatives.
Substitution: The chloro and methoxy groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide, potassium carbonate, and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitrosoaniline, nitroaniline.
Reduction: Amine derivatives, amides.
Substitution: Substituted anilines, ethers, and amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its boronic acid derivative is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the construction of biaryls and other organic frameworks.
Biology: In biological research, 4-Chloro-2-methoxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can be used as a fluorescent probe or a building block for bioconjugation. Its ability to bind to specific biomolecules makes it valuable in imaging and diagnostic applications.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its structural features allow for the design of drugs targeting various biological pathways.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which 4-Chloro-2-methoxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exerts its effects depends on its specific application. For example, in Suzuki-Miyaura cross-coupling reactions, the boronic acid derivative acts as a nucleophile, reacting with an aryl halide in the presence of a palladium catalyst to form a biaryl compound. The molecular targets and pathways involved in biological applications may include specific enzymes or receptors that interact with the compound's functional groups.
Comparison with Similar Compounds
2,5-Dichloro-3-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
6-Chloro-3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness: 4-Chloro-2-methoxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline stands out due to its specific combination of functional groups, which provides unique reactivity and versatility in chemical synthesis
Properties
IUPAC Name |
4-chloro-2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BClNO3/c1-12(2)13(3,4)19-14(18-12)9-6-8(15)7-10(17-5)11(9)16/h6-7H,16H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQYSUIHKNJJHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2N)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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